
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as MMBO, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug development. MMBO is a pyrrolidine-based compound that exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide also activates the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain sensitivity in animal models. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in lab experiments is its promising pharmacological properties. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. However, one of the limitations of using N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide and its potential applications in drug development.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves the condensation of 4-methoxybenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the resulting amine with 1-bromo-3-chloropropane followed by cyclization with triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in drug development. It exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(21-14)25-17-10-11-22(13-17)19(23)20-12-15-6-8-16(24-2)9-7-15/h3-9,17H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDIXVGTVXCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

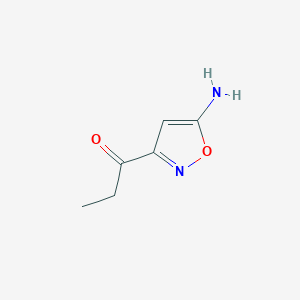

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)
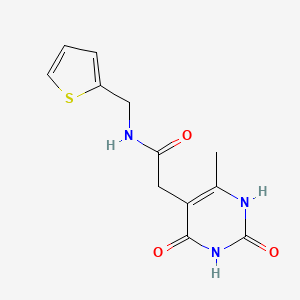

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)
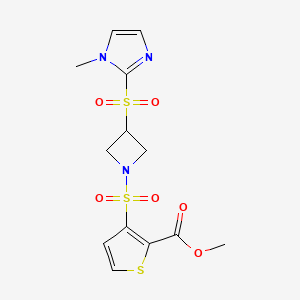
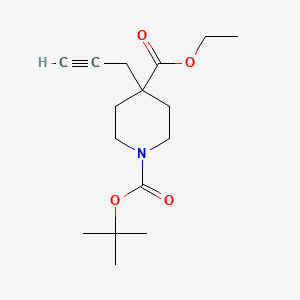
![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)
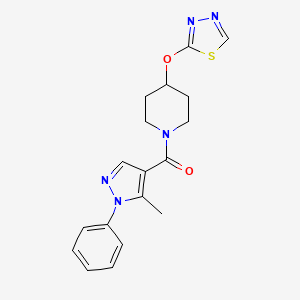
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
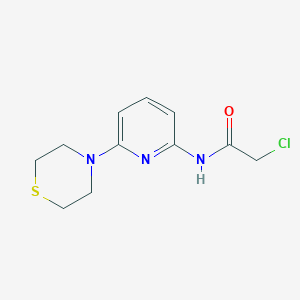
![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)